molecular formula C22H23N5O4 B13848495 Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13848495
M. Wt: 421.4 g/mol
InChI Key: GYOHTZZQVNNOTO-UHFFFAOYSA-N
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Description

Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring fused with a pyrimidine ring, forming a pyrazolo[1,5-a]pyrimidine structure

Preparation Methods

The synthesis of Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or hydrochloric acid . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 2-(1,5-dimethylpyrazol-4-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H23N5O4/c1-4-31-22(30)19-20(28)26(11-10-15-8-6-5-7-9-15)18-12-17(24-27(18)21(19)29)16-13-23-25(3)14(16)2/h5-9,12-13,19H,4,10-11H2,1-3H3

InChI Key

GYOHTZZQVNNOTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=C(N(N=C3)C)C)CCC4=CC=CC=C4

Origin of Product

United States

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